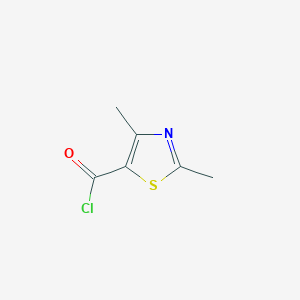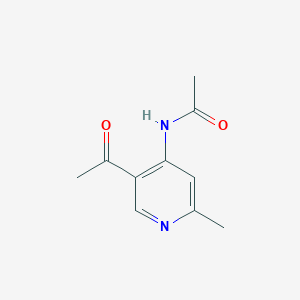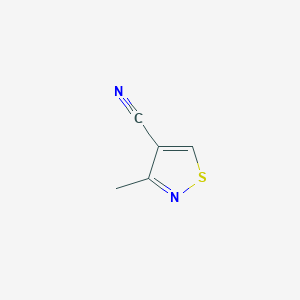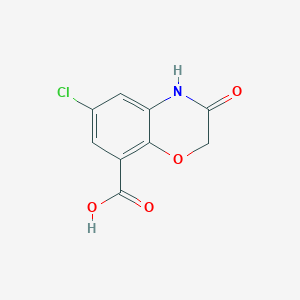![molecular formula C12H15ClF3NO B1356146 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 823782-74-7](/img/structure/B1356146.png)
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Descripción general
Descripción
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound with the empirical formula C12H15ClF3NO . It has a molecular weight of 281.70 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string, which is a notation that can be used to represent a chemical structure using ASCII characters, is FC(F)(F)C1=CC=CC=C1OC2CCNCC2.Cl .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Structural Analysis : The chemical structures related to trifluoromethyl-substituted compounds, including 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, have been extensively studied. These studies provide insights into the dihedral angles, molecular distances, and interactions within the crystal structures of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Li et al., 2005).
Biological Activity and Potential Uses
Potential in Tuberculosis Treatment : Research has identified certain piperidinol analogs with promising anti-tuberculosis activity. Although some side effects were observed, these findings highlight the potential of trifluoromethyl-substituted piperidines in developing new treatments for tuberculosis (Sun et al., 2009).
Neuroprotective Activity : Arylpiperidines, including compounds structurally similar to 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, have shown potent blocking effects on neuronal Na+ and T-type Ca2+ channels. This suggests potential for neuroprotective applications, particularly in the context of ischemic brain injury (Annoura et al., 1999).
Synthesis and Antidepressant Activity : The synthesis of compounds structurally related to 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride has been explored, with evaluations indicating potential antidepressant activity. These studies contribute to understanding the therapeutic potential of such compounds in mental health applications (Kumar et al., 2004).
Advanced Material Applications
- Nanofiltration Membrane Development : The synthesis of novel sulfonated aromatic diamine monomers, which include trifluoromethyl-substituted compounds, has been instrumental in developing advanced thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux, highlighting potential applications in water treatment and dye solution processing (Liu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQGQLTGWTZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589356 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride | |
CAS RN |
823782-74-7 | |
| Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

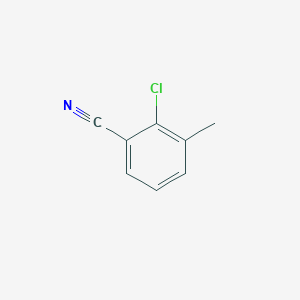
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazole-4-ylmethyl)-1,3-dioxolane-4-yl]methoxy]phenyl]piperazino]phenyl]-2-(1-methylpropyl)-4H-1,2,4-triazole-3(2H)-one](/img/structure/B1356069.png)
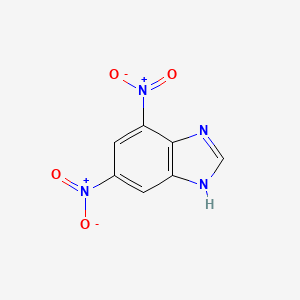
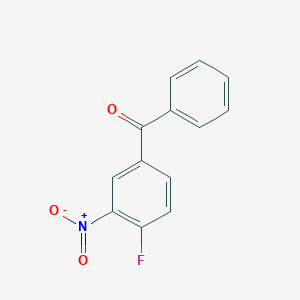
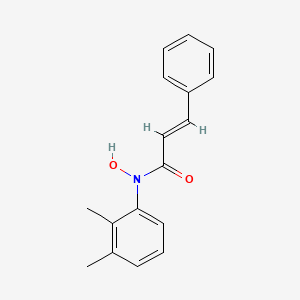
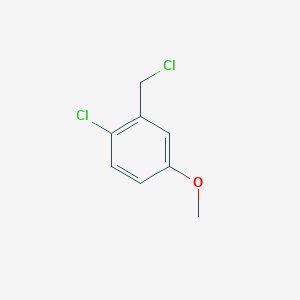
![2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B1356084.png)
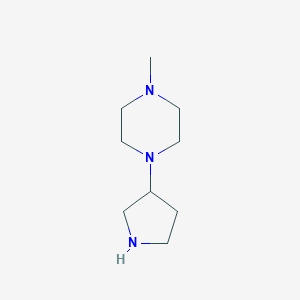
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)
![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)
